molecular formula C12H14N6O3S B15102179 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B15102179
M. Wt: 322.35 g/mol
InChI Key: LXHVEPYCHMLYQJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyridazinone core (6-oxopyridazin) substituted with a morpholine ring at position 2. The acetamide linker connects this moiety to a (2E)-1,3,4-thiadiazol-2(3H)-ylidene group, introducing conjugation and planarity. The morpholine ring enhances solubility and pharmacokinetic properties, while the pyridazinone and thiadiazole moieties are associated with bioactivity, particularly in antimicrobial and kinase inhibition contexts . Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX (e.g., SHELXL for refinement) being widely used for small-molecule analysis .

Properties

Molecular Formula

C12H14N6O3S

Molecular Weight

322.35 g/mol

IUPAC Name

2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C12H14N6O3S/c19-10(14-12-15-13-8-22-12)7-18-11(20)2-1-9(16-18)17-3-5-21-6-4-17/h1-2,8H,3-7H2,(H,14,15,19)

InChI Key

LXHVEPYCHMLYQJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=NN=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the morpholine group.

    Formation of Thiadiazole Ring: The thiadiazole ring can be formed through the reaction of a suitable thioamide with hydrazonoyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the presence of suitable leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound may have potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core heterocyclic systems and acetamide linkers but differ in substituents and connectivity, leading to variations in bioactivity and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycles Key Substituents Hypothesized Bioactivity
Target Compound Pyridazinone, Thiadiazolylidene Morpholine, Acetamide Kinase inhibition, Antimicrobial
(E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide (Fig. 51) Imidazo-thiadiazole, Phenyl Phenyl, Acetamide Anticancer, DNA intercalation
N-(4-(5-Oxo-2-phenyl-2',4'-dihydro-5H-spiro[imidazo[2,1-b]1,3,4-thiadiazol-6,5'-isoxazol]-31yl)phenyl)acetamide (Fig. 52) Spiro-imidazo-thiadiazole, Isoxazole Phenyl, Spiro junction Anti-inflammatory
2-(2-Methoxyphenyl)-N-(3-(5-(2-((4-morpholin-4-ylphenyl)amino)pyrimidin-4-yl)imidazo[2,1-b][1,3]thiazol-6-yl)phenyl)acetamide Imidazo-thiazole, Pyrimidine Morpholine, Methoxyphenyl Kinase inhibition (e.g., EGFR)

Key Observations :

In contrast, analogs from prioritize imidazo-thiadiazole or spiro systems, which may enhance metabolic stability . The imidazo-thiazole-pyrimidine hybrid in introduces pyrimidine, a common pharmacophore in kinase inhibitors, suggesting distinct target selectivity compared to the pyridazinone-based target compound .

Substituent Impact: The morpholine group in the target compound and improves aqueous solubility, critical for oral bioavailability. However, ’s phenyl-substituted analogs may exhibit higher lipophilicity, favoring membrane penetration.

Synthetic Complexity :

  • The spiro junction in (Fig. 52) introduces synthetic challenges, whereas the target compound’s linear architecture may simplify large-scale synthesis.

Therapeutic Implications: Pyridazinone derivatives are reported as PDE inhibitors or antimicrobial agents, while imidazo-thiadiazoles (e.g., ) show anticancer activity via topoisomerase inhibition. The target compound’s hybrid structure may merge these mechanisms .

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